molecular formula C16H27N5O B6782715 1-[1-[5-Methyl-4-(2-methylpropyl)-1,2,4-triazol-3-yl]piperidin-4-yl]pyrrolidin-2-one

1-[1-[5-Methyl-4-(2-methylpropyl)-1,2,4-triazol-3-yl]piperidin-4-yl]pyrrolidin-2-one

Cat. No.: B6782715
M. Wt: 305.42 g/mol
InChI Key: URAAIANFKKCNDF-UHFFFAOYSA-N
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Description

1-[1-[5-Methyl-4-(2-methylpropyl)-1,2,4-triazol-3-yl]piperidin-4-yl]pyrrolidin-2-one is an intriguing compound due to its unique structural elements and potential applications. Its complex molecular architecture features a piperidine and pyrrolidinone backbone, with an attached triazole ring, making it a candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step organic reactions starting from simpler precursors. Typical approaches include:

  • Step 1: : N-alkylation of pyrrolidin-2-one with an appropriate alkylating agent.

  • Step 2: : Formation of piperidine derivative via reductive amination.

  • Step 3: : Introduction of the 1,2,4-triazole ring through a cyclization reaction with relevant precursors.

  • Step 4: : Final functionalization steps to introduce the 5-methyl and 4-(2-methylpropyl) groups onto the triazole ring.

Industrial Production Methods: For large-scale production, optimized pathways involving cost-effective reagents and conditions are employed. This might include use of continuous flow reactors for efficient heat and mass transfer, alongside catalytic systems to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions particularly at the piperidinyl moiety, using reagents like hydrogen peroxide or organic peroxides.

  • Reduction: : The triazole ring can be selectively reduced under hydrogenation conditions.

  • Substitution: : Nucleophilic substitution reactions are possible on the nitrogen atoms of the triazole ring.

Common Reagents and Conditions:

  • Oxidation: : Hydrogen peroxide, peracetic acid

  • Reduction: : Hydrogen gas with palladium on carbon

  • Substitution: : Alkyl halides, sodium hydride

Major Products:

  • From Oxidation: : Hydroxylated derivatives of the piperidine ring

  • From Reduction: : Partially or fully hydrogenated triazole derivatives

  • From Substitution: : Alkylated triazole compounds

Scientific Research Applications

Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules, including those with pharmaceutical relevance. Biology: It could be investigated for potential binding to biological macromolecules due to its heterocyclic structure. Medicine: Research may explore its potential as a lead compound for developing new drugs targeting various diseases. Industry: Possible applications in the synthesis of specialty chemicals and materials.

Mechanism of Action

The compound's mechanism of action is likely linked to its ability to interact with biological targets through hydrogen bonding, π-π stacking, and Van der Waals interactions. The triazole ring, in particular, can engage in binding with enzymes or receptors, influencing biochemical pathways relevant to disease mechanisms.

Comparison with Similar Compounds

Similar Compounds:

  • 1-[1-[5-Methyl-4-(1-methylpropyl)-1,2,4-triazol-3-yl]piperidin-4-yl]pyrrolidin-2-one

  • 1-[1-[5-Ethyl-4-(2-methylpropyl)-1,2,4-triazol-3-yl]piperidin-4-yl]pyrrolidin-2-one

  • 1-[1-[5-Methyl-4-(3-methylbutyl)-1,2,4-triazol-3-yl]piperidin-4-yl]pyrrolidin-2-one

Uniqueness: The compound’s distinct combination of a triazole ring with specific alkyl substituents, in tandem with the piperidine and pyrrolidinone scaffold, makes it unique. This structural uniqueness could translate to unique pharmacological properties or reactivity profiles, distinguishing it from closely related molecules.

Feel free to ask if there's anything more specific you want to dive into about this compound!

Properties

IUPAC Name

1-[1-[5-methyl-4-(2-methylpropyl)-1,2,4-triazol-3-yl]piperidin-4-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O/c1-12(2)11-21-13(3)17-18-16(21)19-9-6-14(7-10-19)20-8-4-5-15(20)22/h12,14H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URAAIANFKKCNDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1CC(C)C)N2CCC(CC2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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